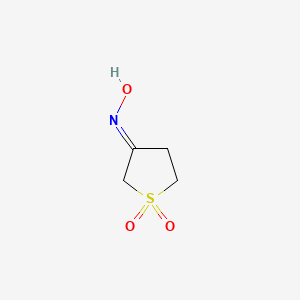
5-(1-méthyl-1H-pyrazol-4-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is a heterocyclic compound that features a pyrazole ring fused with a nicotinonitrile moiety
Applications De Recherche Scientifique
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages . It has been identified as a druggable target, especially in the context of tumor-associated macrophages and microglia in the tumor microenvironment .
Mode of Action
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile acts as a potent inhibitor of CSF-1R . It binds to the receptor, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that are mediated by CSF-1R, leading to changes in the behavior of monocytes and macrophages .
Biochemical Pathways
The inhibition of CSF-1R by 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile affects several biochemical pathways. These pathways are primarily involved in the survival, proliferation, and differentiation of monocytes and macrophages . The downstream effects of this inhibition can lead to changes in the tumor microenvironment, potentially affecting the growth and progression of tumors .
Pharmacokinetics
It’s important to note that the compound’s ability to cross the blood-brain barrier is a significant factor in its bioavailability .
Result of Action
The result of the action of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is the inhibition of CSF-1R activity. This inhibition disrupts the normal functioning of monocytes and macrophages, which can lead to changes in the tumor microenvironment . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile typically involves the formation of the pyrazole ring followed by its attachment to the nicotinonitrile moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketonitriles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a catalyst.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile: Similar in structure but with a phenyl group instead of a methyl group.
5-(1-methyl-1H-pyrazol-4-yl)nicotinamide: Contains an amide group instead of a nitrile group.
Uniqueness
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-14-7-10(6-13-14)9-2-8(3-11)4-12-5-9/h2,4-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETCJDMBGGEEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine](/img/structure/B2498756.png)


![4-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}morpholine](/img/structure/B2498761.png)
![2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2498762.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498765.png)
![methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2498766.png)

![1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2498769.png)
![{[(furan-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)
